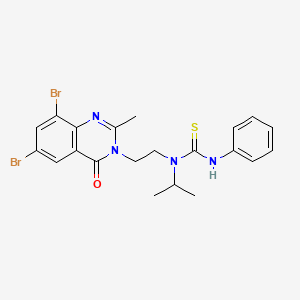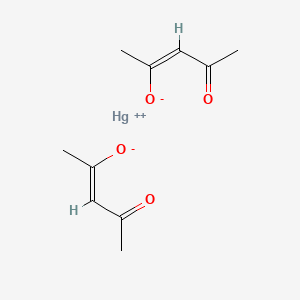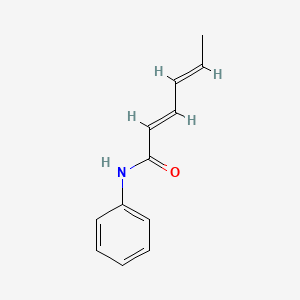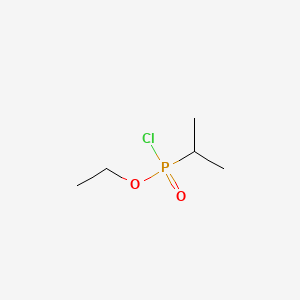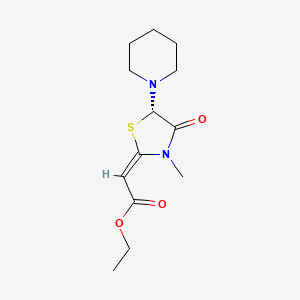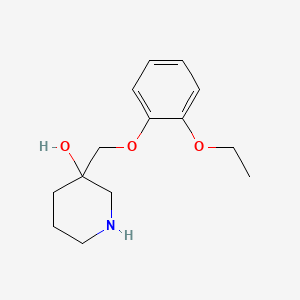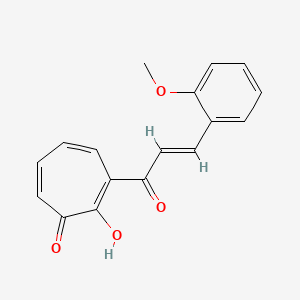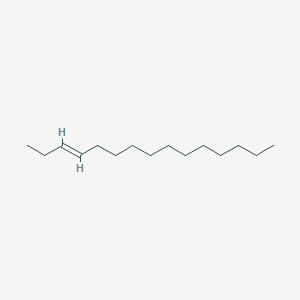
trans-3-Pentadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Pentadecene: is an organic compound with the molecular formula C15H30 It is an alkene, specifically a long-chain hydrocarbon with a double bond located at the third carbon atom in the trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize trans-3-Pentadecene involves the hydroboration of 1-pentadecene followed by oxidation. This method typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) for the oxidation step.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for the precise placement of the double bond in the trans configuration.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes such as olefin metathesis or dehydrogenation of alkanes. These methods are scalable and can produce large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-3-Pentadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide (OsO4).
Hydrogenation: The compound can be hydrogenated to form pentadecane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Halogenation: this compound can react with halogens (e.g., bromine, chlorine) to form dihalides. This reaction typically occurs at room temperature and results in the addition of halogen atoms across the double bond.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, hydrogen peroxide.
Hydrogenation: Hydrogen gas, palladium or platinum catalysts.
Halogenation: Bromine, chlorine.
Major Products:
Oxidation: Epoxides, diols.
Hydrogenation: Pentadecane.
Halogenation: Dihalides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: trans-3-Pentadecene is used as a substrate in catalytic studies to understand the mechanisms of various catalytic processes, including olefin metathesis and hydrogenation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biomimetic Studies: The compound is used in studies that mimic biological processes involving alkenes.
Drug Development: this compound derivatives are explored for their potential pharmacological properties.
Industry:
Polymer Production: It is used as a monomer or comonomer in the production of specialty polymers.
Lubricants: The compound is investigated for its potential use in high-performance lubricants due to its long hydrocarbon chain.
Wirkmechanismus
The mechanism of action of trans-3-Pentadecene in chemical reactions involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a metal catalyst, leading to the addition of hydrogen atoms and the formation of a saturated hydrocarbon. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols.
Vergleich Mit ähnlichen Verbindungen
trans-2-Pentadecene: Similar in structure but with the double bond at the second carbon atom.
cis-3-Pentadecene: The cis isomer of trans-3-Pentadecene, with the double bond in the cis configuration.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Uniqueness: this compound is unique due to its specific double bond placement and trans configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers and saturated counterpart. This uniqueness makes it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
74392-35-1 |
|---|---|
Molekularformel |
C15H30 |
Molekulargewicht |
210.40 g/mol |
IUPAC-Name |
(E)-pentadec-3-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h5,7H,3-4,6,8-15H2,1-2H3/b7-5+ |
InChI-Schlüssel |
WNBDFALPKHFDJO-FNORWQNLSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C/CC |
Kanonische SMILES |
CCCCCCCCCCCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





